4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S/c6-11-4(9-10-5(11)12)3-1-2-7-8-3/h1-2H,6H2,(H,7,8)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVYGZKROLEMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents with the addition of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to ensure high purity and yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further functionalized to enhance their biological activity or chemical properties .
Scientific Research Applications
4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
The biological, chemical, and physical properties of 1,2,4-triazole derivatives are heavily influenced by substituents at the 5-position of the triazole ring. Below is a detailed comparison of the target compound with its structural analogues:
Substituent-Driven Functional Diversity
Key Research Findings
Antioxidant Activity
- AT and AP exhibited mixed-type corrosion inhibition in hydrochloric acid, with adsorption on mild steel surfaces following Langmuir isotherm models .
Photostabilization
- Bis-triazole derivatives with pyridinyl substituents (e.g., bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)) significantly reduced photodegradation in polystyrene films, outperforming phenyl-substituted analogues .
Biological Activity
4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their pharmacological potential. The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent thiolation. Characterization methods such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study reported that various S-substituted derivatives showed activity against common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL, indicating substantial efficacy against these strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, compounds derived from this scaffold were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with some compounds showing enhanced activity against melanoma cells compared to others .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents on the sulfur atom and other positions on the triazole ring have been shown to influence antimicrobial and anticancer activities. For example, modifications leading to increased lipophilicity or specific electronic properties can enhance interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, it was observed that those with specific S-substituents displayed superior antimicrobial activity compared to unsubstituted analogs. The study highlighted that the presence of electron-withdrawing groups significantly improved the efficacy against bacterial strains .
Case Study 2: Anticancer Potential
Another investigation focused on a series of hydrazone derivatives synthesized from this compound. These compounds were subjected to cytotoxicity assays against multiple cancer cell lines. Notably, one derivative demonstrated a remarkable ability to inhibit cell migration in metastatic models while maintaining selectivity towards cancer cells .
Data Tables
| Compound | MIC (μg/mL) | Target Pathogen | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|---|
| Compound A | 31.25 | E. coli | 10 | IGR39 |
| Compound B | 62.5 | Staphylococcus aureus | 15 | MDA-MB-231 |
| Compound C | 62.5 | Pseudomonas aeruginosa | 12 | Panc-1 |
Q & A
Basic: What are the standard synthetic routes for 4-amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound is typically synthesized via cyclization reactions. A common approach involves:
- Step 1: Condensation of hydrazine derivatives with carbonyl-containing precursors (e.g., thiosemicarbazides) under basic conditions .
- Step 2: Microwave-assisted synthesis to improve reaction efficiency. For example, alkylation of the thiol group using (3-bromopropyl)benzene in isopropanol with NaOH yields S-alkyl derivatives .
- Optimization: Adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux at 80–100°C), and stoichiometric ratios (e.g., 1:2 metal:ligand for complexes) enhances crystallinity and purity. Elemental analysis and HPLC can validate purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- FTIR: Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) and confirms thiol coordination to metals via S-M bond shifts .
- UV-Vis: Detects electronic transitions (e.g., ligand-to-metal charge transfer in Cu(II) complexes at 600–700 nm) .
- ¹H/¹³C NMR: Resolves substituent effects on the pyrazole and triazole rings (e.g., aromatic proton splitting patterns) .
- Elemental Analysis: Validates stoichiometry (C, H, N, S percentages) .
Advanced: How do coordination modes with transition metals influence the physicochemical properties of complexes derived from this ligand?
Methodological Answer:
The ligand binds metals (e.g., Cu(II), Ni(II)) via the thiol-S and amino-N atoms, forming 5-membered chelate rings . Key impacts include:
- Geometry: Cu(II) complexes adopt square planar geometries (confirmed by magnetic moments ~1.7–2.2 BM), while Zn(II) and Cd(II) favor tetrahedral structures .
- Redox Activity: Cu(II) complexes exhibit reversible redox peaks in cyclic voltammetry, useful for catalytic applications .
- Stability: Thermoanalytical (TGA) data show decomposition thresholds above 250°C, indicating high thermal stability .
Advanced: What methodologies are recommended for evaluating the antiradical activity of derivatives, and how do structural modifications impact efficacy?
Methodological Answer:
- DPPH Assay: Measure scavenging activity at 517 nm. Example protocol:
- Incubate derivatives (1 × 10⁻³–10⁻⁴ M) with DPPH in ethanol for 30 min .
- Structure-Activity Insights:
- 2-Hydroxybenzylidene substituents increase activity (88.89% scavenging at 10⁻³ M) due to radical stabilization via H-bonding .
- 4-Fluorobenzylidene groups reduce activity (53.78% at 10⁻⁴ M), likely due to electron-withdrawing effects .
- Dose-Dependent Analysis: Plot % inhibition vs. concentration to identify non-linear trends .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
Methodological Answer:
Contradictions (e.g., variable antifungal efficacy) may arise from:
- Experimental Variability: Standardize assay conditions (e.g., microbial strain, incubation time) .
- Computational Modeling: Use DFT or molecular docking to predict binding affinities to target enzymes (e.g., cytochrome P450) and validate with in vitro data .
- Meta-Analysis: Compare IC₅₀ values across studies, accounting for substituent electronic effects (e.g., electron-donating vs. withdrawing groups) .
Advanced: What are the best practices for designing derivatives to enhance electrochemical sensing capabilities?
Methodological Answer:
- Functionalization: Introduce redox-active groups (e.g., -SH, -NH₂) to improve electron transfer. Example: Silsesquioxane hybrids enhance nitrite detection via Cu-hexacyanoferrate(III) mediators .
- Nanocomposite Integration: Embed derivatives in AuNP/polymer matrices (e.g., poly-L-methionine) to amplify signal sensitivity (detection limits ~1 pM for Hg²⁺) .
- Electrode Optimization: Use pencil graphite electrodes (PGEs) modified with drop-cast films for reproducible cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
